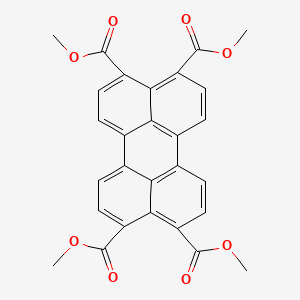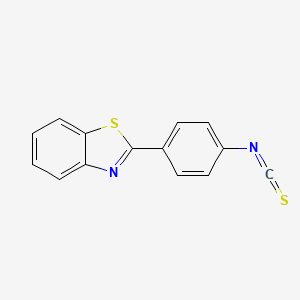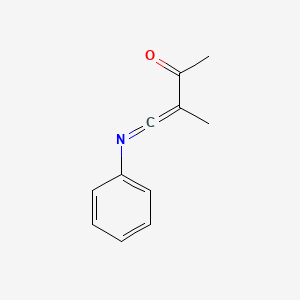
3-Buten-2-one, 3-methyl-4-(phenylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 3-methyl-4-(phenylimino)- is an organic compound with the molecular formula C11H12O. It is also known by other names such as α-Methylbenzylideneacetone and 3-methyl-4-phenyl-3-buten-2-one . This compound is characterized by its unique structure, which includes a butenone backbone with a phenyl group and a methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-methyl-4-(phenylimino)- typically involves the condensation of acetone with benzaldehyde in the presence of a baseThe reaction conditions usually include the use of an aqueous or alcoholic base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature .
Industrial Production Methods
On an industrial scale, the production of 3-Buten-2-one, 3-methyl-4-(phenylimino)- follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced separation techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-methyl-4-(phenylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Buten-2-one, 3-methyl-4-(phenylimino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-methyl-4-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
3-Methyl-4-phenyl-3-buten-2-one: This compound is structurally similar but differs in the position of the double bond and the presence of the phenyl group.
Uniqueness
3-Buten-2-one, 3-methyl-4-(phenylimino)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl and methyl groups, along with the butenone backbone, makes it a versatile compound in various applications .
Properties
CAS No. |
52629-27-3 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
InChI |
InChI=1S/C11H11NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7H,1-2H3 |
InChI Key |
UJUBSWWQFSABCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=NC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


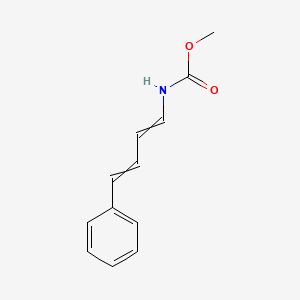
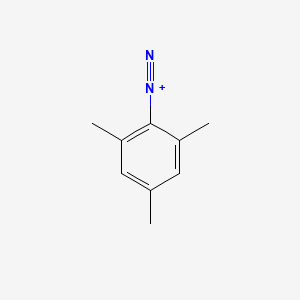
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
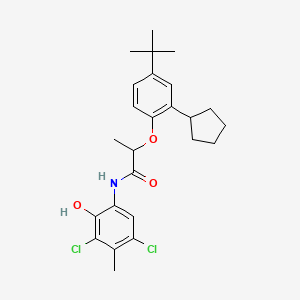

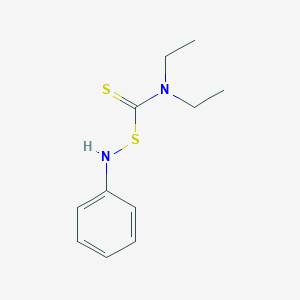
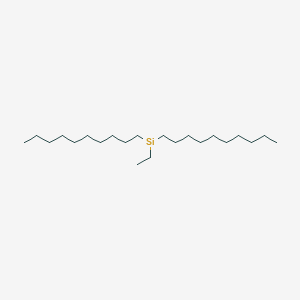
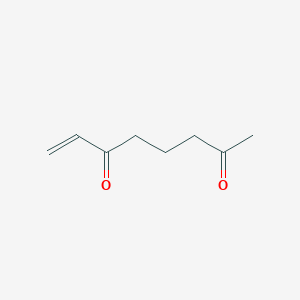
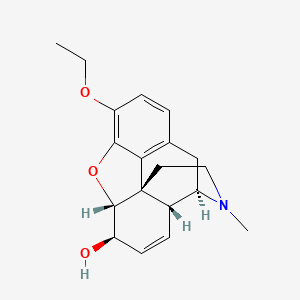
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
